Corrosion Inhibition Efficiency: BAEBI Demonstrates Superior Performance over Sulfonamide and Methyl-Linker Analogs
In a head-to-head electrochemical study, 2-(benzamido) ethylbenzimidazole (BAEBI, the target compound) demonstrated superior corrosion inhibition efficiency for mild steel in 0.5 M HCl compared to its closest structural analogs. The experimentally determined inhibition efficiency ranking was BAEBI > BSAEBI > BAMBI > BSAMBI [1]. BAEBI's enhanced performance is attributed to the combination of the ethyl linker, which provides optimal chain length for surface coverage, and the benzamido group, which offers favorable electronic properties for adsorption [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
|---|---|
| Target Compound Data | BAEBI (2-(benzamido) ethylbenzimidazole) = highest efficiency |
| Comparator Or Baseline | BSAEBI (sulfonamido analog), BAMBI (methyl-linker analog), BSAMBI (sulfonamido+methyl analog) = lower efficiencies |
| Quantified Difference | Ranking: BAEBI > BSAEBI > BAMBI > BSAMBI |
| Conditions | Mild steel substrate; 0.5 M HCl medium; potentiodynamic polarization and EIS methods; Temkin adsorption isotherm [1] |
Why This Matters
For researchers developing corrosion inhibitors or studying surface adsorption phenomena, selecting BAEBI over its sulfonamide or methyl-linker analogs ensures the highest achievable inhibition efficiency within this benzimidazole series, directly impacting the efficacy of experimental outcomes.
- [1] Dutta, A., Panja, S. S., Nandi, M. M., & Sukul, D. (2015). Effect of optimized structure and electronic properties of some benzimidazole derivatives on corrosion inhibition of mild steel in hydrochloric acid medium: Electrochemical and theoretical studies. Journal of Chemical Sciences, 127(5), 921–929. View Source
